N-Phenylprotoporphyrin IX

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

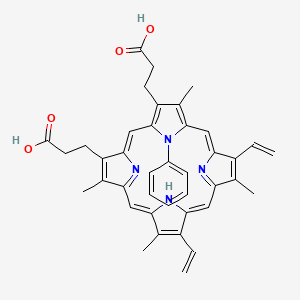

N-Phenylprotoporphyrin IX is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, particularly in the formation of heme, chlorophyll, and vitamin B12. This specific compound is characterized by its unique structure, which includes multiple functional groups and a phenyl substituent, making it a subject of interest in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenylprotoporphyrin IX typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and cost-efficiency, often employing robust catalysts and environmentally friendly solvents. Purification steps, such as chromatography and crystallization, are crucial to obtain the compound in its pure form.

化学反应分析

Types of Reactions

N-Phenylprotoporphyrin IX undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which are essential for its biological activity.

Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring, affecting its reactivity.

Substitution: Functional groups on the porphyrin ring can be substituted with other groups, altering its chemical and physical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

科学研究应用

Biochemical Applications

1.1 Heme Interaction Studies

N-Phenylprotoporphyrin IX serves as a crucial model compound for studying heme interactions within biological systems. It has been shown to form stable complexes with hemoglobin and cytochrome P450 enzymes, providing insights into the mechanisms of enzyme inactivation and heme degradation pathways. For instance, the reaction of phenylhydrazine with hemoglobin leads to the formation of this compound, which can inhibit enzymatic activity by altering the heme structure .

1.2 Induction of Heme Oxygenase Activity

Research indicates that this compound can influence heme oxygenase activity, an important enzyme in heme metabolism. In studies involving rat liver and kidney tissues, phenylhydrazine was found to significantly induce heme oxygenase activity, leading to increased bilirubin production—a critical process in detoxifying heme . This application highlights the potential of this compound in understanding metabolic disorders related to heme degradation.

Pharmacological Applications

2.1 Photodynamic Therapy

this compound has been explored as a photosensitizer in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it suitable for targeting cancer cells and infectious agents. Studies have demonstrated its effectiveness in treating various cancers by inducing apoptosis through localized oxidative stress .

2.2 Antitumor Activity

The compound has been investigated for its antitumor properties, particularly in relation to its interaction with cellular pathways involved in cancer progression. Research has indicated that derivatives of protoporphyrin IX can inhibit tumor growth and promote cell death in various cancer models . This suggests that this compound could serve as a lead compound for developing new anticancer therapies.

Material Science Applications

3.1 Catalysis

The unique electronic properties of this compound make it a candidate for catalytic applications. Its ability to facilitate electron transfer reactions is being studied for use in artificial photosynthesis and other energy conversion processes .

3.2 Sensor Development

this compound is also being explored for its potential use in sensor technologies due to its sensitivity to environmental changes and ability to undergo reversible redox reactions. These properties are advantageous for creating sensors capable of detecting various analytes, including gases and biomolecules .

Case Studies

作用机制

The mechanism of action of N-Phenylprotoporphyrin IX involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that participate in redox reactions. These interactions can modulate biological pathways, leading to various physiological effects.

相似化合物的比较

Similar Compounds

Hematoporphyrin: Similar in structure but lacks the phenyl substituent.

Protoporphyrin IX: Another naturally occurring porphyrin with different functional groups.

Mesoporphyrin: Contains ethyl groups instead of vinyl groups.

Uniqueness

The presence of the phenyl substituent and the specific arrangement of functional groups make N-Phenylprotoporphyrin IX unique

常见问题

Q. How is N-Phenylprotoporphyrin IX synthesized in enzymatic systems, and what experimental parameters are critical for reproducibility?

This compound is typically synthesized via reactions between heme-containing proteins (e.g., cytochrome P450 enzymes or hemoglobin) and arylhydrazines (e.g., phenylhydrazine) or aryldiazenes (e.g., phenyldiazene). Key steps include:

- Iron-phenyl complex formation : The aryl compound binds to the heme iron, forming a σ-bonded intermediate detectable via spectral shifts (e.g., absorbance at 478 nm for phenyldiazene reactions) .

- Oxidation and migration : Oxidation by agents like ferricyanide triggers phenyl group migration to a pyrrole nitrogen, generating regioisomers (NA, NB, NC, ND). Reaction conditions (pH, temperature, oxygen availability) significantly influence isomer distribution .

- Reproducibility controls : Use standardized protocols for substrate concentration (e.g., 5 nmol myoglobin in 100 mM KPi buffer), spectral monitoring (e.g., LC-MS for isomer quantification), and comparison to synthetic standards .

Q. What advanced techniques are used to resolve and quantify this compound regioisomers?

Regioisomer analysis requires:

- Liquid chromatography-mass spectrometry (LC-MS) : Separation using reverse-phase columns (e.g., C18) with mobile phases like methanol/water/formic acid. Elution times and mass spectra (m/z ~653 for this compound dimethyl ester) distinguish isomers .

- Reference standards : Incubate phenyldiazene with myoglobin to generate isomer standards, as myoglobin’s open active site produces predictable regioisomer ratios .

- Statistical validation : Report isomer percentages with standard deviations (e.g., NC = 46 ± 2% in P450 2B6 vs. 37 ± 1% in P450 2B6.4) to highlight enzyme-specific topologies .

Q. How does this compound formation elucidate active site topologies of cytochrome P450 enzymes?

The regioisomer distribution reflects steric and electronic constraints of the enzyme’s active site:

- Pyrrole accessibility : Higher NC isomer prevalence in P450 2B6 suggests unhindered access to pyrrole ring C, while reduced NC in the K262R mutant (P450 2B6.4) implies structural rearrangements .

- Conformational probes : Co-factor binding (e.g., tetrahydrobiopterin in nitric oxide synthases) alters isomer ratios by constricting specific regions (e.g., reduced ND formation due to steric hindrance above pyrrole D) .

- Comparative studies : Contrast isomer profiles across enzyme variants (e.g., wild-type vs. mutant P450s) to map substrate access channels .

Q. How can researchers resolve contradictions in regioisomer distribution data across studies?

Discrepancies often arise from:

- Reaction conditions : Oxygen availability during extraction (e.g., N₂ vs. air) affects reversion to unmodified protoporphyrin IX or N-phenyl adducts .

- Enzyme source : Species-specific enzyme conformations (e.g., human P450 2B6 vs. bacterial homologs) yield divergent isomer ratios. Validate with orthogonal techniques like X-ray crystallography .

- Data normalization : Use internal standards (e.g., 2-vinyl-4-hydroxymethyl-deuteroporphyrin IX) to correct for extraction efficiency and instrument variability .

Q. What methodologies confirm this compound’s role in mechanism-based enzyme inactivation?

- Spectral titration : Monitor type I/II spectral shifts during substrate binding (e.g., benzphetamine’s type I shift in P450 2B6) to assess heme accessibility post-inactivation .

- Inhibitor kinetics : Compare enzyme activity (e.g., ethoxyresorufin-O-deethylation) before/after phenylhydrazine exposure. Reduced activity correlates with this compound accumulation .

- Mass spectrometry : Detect covalent heme adducts and quantify inactivation stoichiometry (e.g., 12 molecules of 1-ABT consumed per P450 inactivated) .

Q. How do spectroscopic techniques characterize this compound’s structural distortions?

- Resonance Raman spectroscopy : Identify vinyl-sensitive modes (e.g., ~1620 cm⁻¹ for C=C stretching) to detect pyrrole ring distortions caused by phenyl substitution .

- UV-visible absorption : Compare Soret band shifts (e.g., 418 nm → 478 nm during iron-phenyl complex formation) to track reaction progress .

- NMR analysis : Resolve phenyl group orientation (e.g., NOESY correlations between phenyl protons and pyrrole substituents) to assign regioisomers .

Q. What experimental strategies link this compound formation to oxidative membrane damage?

- Osmotic fragility assays : Incubate erythrocytes with phenylhydrazine and measure hemoglobin release under osmotic stress. Correlate hemolysis with this compound levels .

- Lipid peroxidation assays : Quantify malondialdehyde (MDA) via thiobarbituric acid reactivity to assess membrane oxidative damage concurrent with porphyrin adduct formation .

Q. How does phenyl group migration in this compound inform heme-protein interaction dynamics?

属性

CAS 编号 |

80367-89-1 |

|---|---|

分子式 |

C40H38N4O4 |

分子量 |

638.8 g/mol |

IUPAC 名称 |

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-21-phenyl-23H-porphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C40H38N4O4/c1-7-27-22(3)31-18-32-24(5)29(14-16-39(45)46)36(43-32)21-38-30(15-17-40(47)48)25(6)37(44(38)26-12-10-9-11-13-26)20-35-28(8-2)23(4)33(42-35)19-34(27)41-31/h7-13,18-21,41H,1-2,14-17H2,3-6H3,(H,45,46)(H,47,48) |

InChI 键 |

DBKSOCPRBDIFRO-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C5=CC=CC=C5)C=C6C(=C(C(=N6)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)C=C)C=C |

规范 SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C5=CC=CC=C5)C=C6C(=C(C(=N6)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)C=C)C=C |

同义词 |

N-phenylprotoporphyrin IX |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。